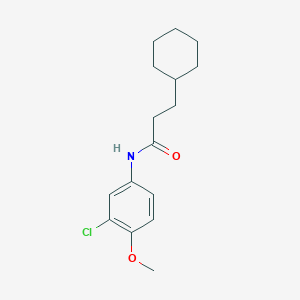![molecular formula C14H12N2O3S B5739574 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol](/img/structure/B5739574.png)
4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol, also known as FTY720, is a synthetic compound that has been studied for its potential use in treating various diseases and conditions. FTY720 was first discovered in the 1990s and has since been the subject of numerous scientific studies.
Mechanism of Action
4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol works by binding to and activating sphingosine-1-phosphate (S1P) receptors. This activation leads to the internalization of the receptors, preventing the release of S1P from cells. This, in turn, leads to the retention of lymphocytes in lymph nodes, preventing their migration to sites of inflammation or tissue damage. 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol also has other mechanisms of action, including the inhibition of angiogenesis and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol has been shown to have various biochemical and physiological effects. In multiple sclerosis, 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol has been shown to reduce the number of circulating lymphocytes, prevent the migration of lymphocytes to the central nervous system, and reduce inflammation. In cancer, 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol has been shown to inhibit angiogenesis, induce apoptosis in cancer cells, and enhance the anti-tumor immune response. In transplant rejection, 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol has been shown to prevent the migration of lymphocytes to the transplanted organ and reduce inflammation.
Advantages and Limitations for Lab Experiments
4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol has several advantages for lab experiments, including its well-characterized mechanism of action, its ability to target specific receptors, and its potential use in treating various diseases and conditions. However, 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol also has several limitations, including its potential toxicity, its limited solubility, and its potential for off-target effects.
Future Directions
For research on 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol include further studies on its potential use in treating various diseases and conditions, the development of new synthesis methods and analogs, and the identification of new targets for 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol.
Synthesis Methods
4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol is synthesized through a multi-step process that involves the reaction of various chemical compounds. The exact synthesis method can vary depending on the specific laboratory and research goals. However, the general process involves the reaction of 2-aminothiazole with furfuryl chloride to produce 2-(furfurylamino)thiazole. This compound is then reacted with 4-hydroxybenzaldehyde to produce the final product, 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol.
Scientific Research Applications
4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol has been studied for its potential use in treating a variety of diseases and conditions, including multiple sclerosis, cancer, and transplant rejection. In multiple sclerosis, 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol has been shown to reduce the number of relapses and slow the progression of the disease. In cancer, 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In transplant rejection, 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol has been studied for its ability to prevent the rejection of transplanted organs.
properties
IUPAC Name |
4-[2-(furan-2-ylmethylamino)-1,3-thiazol-4-yl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-9-3-4-11(13(18)6-9)12-8-20-14(16-12)15-7-10-2-1-5-19-10/h1-6,8,17-18H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRZRHXMBKQFDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC(=CS2)C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[(Furan-2-ylmethyl)amino]-1,3-thiazol-4-yl}benzene-1,3-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl {3-[(methylsulfonyl)amino]phenyl}carbamate](/img/structure/B5739492.png)
![N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5739499.png)
![3-(3-hydroxypropyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5739507.png)
![N-[(benzylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5739519.png)

![4-bromo-1-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5739537.png)
![4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5739540.png)
![[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile](/img/structure/B5739556.png)

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5739566.png)
![N'-{[2-(4-nitrophenyl)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5739584.png)

![3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5739589.png)
